Izorlisib Demonstrates Enhanced Potency Against PI3Kα Oncogenic Mutants Compared to Wild-Type
In cell-free kinase assays, Izorlisib exhibits significantly greater potency against common oncogenic mutants of PI3Kα than against the wild-type enzyme . This contrasts with the typical profile of pan-PI3K inhibitors like Copanlisib, which show less discrimination [1].
| Evidence Dimension | Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 5.6 nM (H1047R), 6.7 nM (E545K), 6.7 nM (E542K) |
| Comparator Or Baseline | 14 nM (wild-type PI3Kα) |
| Quantified Difference | Approximately 2.1- to 2.5-fold lower IC50 for mutants |
| Conditions | Cell-free kinase assay |
Why This Matters
This heightened mutant sensitivity suggests a potential for enhanced therapeutic index and efficacy in cancers driven by PIK3CA mutations, which are prevalent in breast, endometrial, and other solid tumors.
- [1] Damodaran S, et al. Phase II Study of Copanlisib in Patients With Tumors With PIK3CA Mutations. Clin Cancer Res. 2022;28(7):1305-1315. View Source
